Doxacurium chloride

Übersicht

Beschreibung

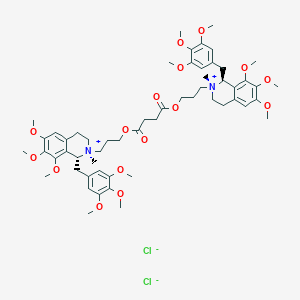

Doxacurium chloride, also known as BW938U80 or BW A938U, is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs . It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation .

Synthesis Analysis

Doxacurium chloride is a symmetrical molecule because it is a diester of succinic acid . The drug was synthesized by Mary M. Jackson and James C. Wisowaty, PhD, chemists within the Chemical Development Laboratories at Burroughs Wellcome Co., Research Triangle Park, NC, in collaboration with John J. Savarese MD, an anesthesiologist in the Dept. of Anesthesia, Harvard Medical School at the Massachusetts General Hospital, Boston, MA .

Molecular Structure Analysis

The molecular formula of Doxacurium chloride is C56H78Cl2N2O16 . It is a bis-quaternary benzylisoquinolinium diester nondepolarizing neuromuscular blocking compound . The molecular weight is 1106.1 g/mol .

Chemical Reactions Analysis

The pharmacological action of doxacurium is a function of its competitive antagonism to acetylcholine receptors of the nicotinic type . It is minimally hydrolyzed by human plasma cholinesterase .

Physical And Chemical Properties Analysis

Doxacurium chloride is a chloride salt, a quaternary ammonium salt, and a diester . It is a symmetrical molecule because it is a diester of succinic acid .

Wissenschaftliche Forschungsanwendungen

Anesthesia Adjunct

Doxacurium chloride is used as an adjunct to general anesthesia . It helps to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures .

Muscle Relaxation

Doxacurium chloride is a potent non-depolarizing neuromuscular blocking agent . It binds to cholinergic receptors to antagonize acetylcholine, resulting in a block of neuromuscular transmission . This makes it effective for inducing muscle relaxation.

Endotracheal Intubation

While it’s rarely used for this purpose, Doxacurium chloride can facilitate endotracheal intubation . It provides the necessary muscle relaxation to allow for the insertion of a tube into the trachea for ventilation .

Mechanical Ventilation

In critical care settings, Doxacurium chloride can be used to facilitate mechanical ventilation . By relaxing the muscles, it allows for easier management of ventilation in patients who are unable to breathe adequately on their own .

Neuromuscular Blocking

As a non-depolarizing neuromuscular-blocking drug, Doxacurium chloride is used in research related to neurological diseases . Its ability to block neuromuscular transmission can be useful in studying various aspects of neuromuscular function and disease .

Pharmacology and Pharmacodynamics Research

Doxacurium chloride’s unique properties make it a subject of interest in pharmacology and pharmacodynamics research . Its long-acting nature, potency, and the fact that its action can be antagonized by anticholinesterase agents are all areas of interest .

Pharmacokinetics Research

The physiological changes that occur with increasing age can have significant effects on the pharmacokinetics of neuromuscular-blocking drugs like Doxacurium chloride . Therefore, it is used in research to understand these effects .

Cardiovascular Research

Doxacurium chloride is known for its superior cardiovascular profile, particularly its lack of histamine release when administered as a rapid bolus dose . This makes it a valuable tool in cardiovascular research .

Wirkmechanismus

Target of Action

Doxacurium chloride primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

Doxacurium chloride acts by binding competitively to the cholinergic receptors on the motor end-plate. This binding antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, it blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The biochemical pathways affected by doxacurium chloride are primarily those involved in neuromuscular transmission. By blocking the action of acetylcholine at the neuromuscular junction, doxacurium chloride disrupts the normal signaling pathways that lead to muscle contraction. The downstream effects of this disruption include muscle relaxation and paralysis .

Pharmacokinetics

Doxacurium chloride is administered intravenously and has a bioavailability of 100% . It has minimal to no hepatic metabolism . Approximately 40-50% of the drug is excreted in the urine within 12 hours, with some excretion also occurring in the bile . The half-life of doxacurium chloride is approximately 1.5 hours .

Result of Action

The primary result of doxacurium chloride’s action is the relaxation of skeletal muscles. This is achieved through the blockage of neuromuscular transmission, which prevents muscle contraction . This makes doxacurium chloride useful as an adjunct to general anesthesia, facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures .

Action Environment

The action, efficacy, and stability of doxacurium chloride can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, anticholinesterase agents can antagonize the neuromuscular block produced by doxacurium chloride . Furthermore, the drug’s long duration of action can be influenced by the patient’s renal function, as a significant portion of the drug is excreted in the urine .

Safety and Hazards

Zukünftige Richtungen

Doxacurium chloride is available worldwide although, for a number of years, its use has not been popular because of considerably long duration of action . Its decline from clinical use was even further hastened when the sister molecule, mivacurium chloride, was introduced into the clinic very shortly after doxacurium’s debut . The only perceived advantage of doxacurium over that of mivacurium is its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose .

Eigenschaften

IUPAC Name |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APADFLLAXHIMFU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H78Cl2N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1106.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83348-52-1 | |

| Record name | Doxacurium chloride [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

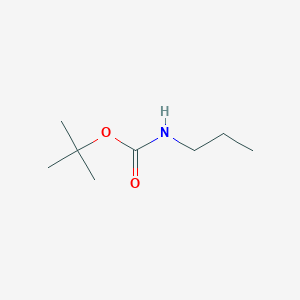

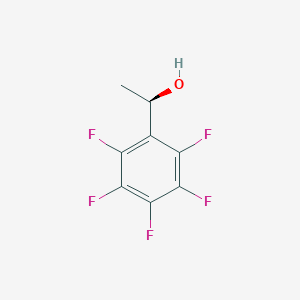

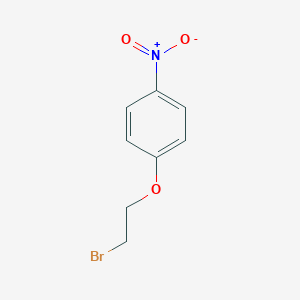

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)